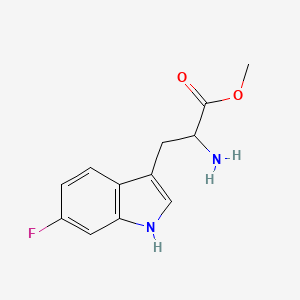
4-chloro-1-cycloheptyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-cycloheptyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H16ClN3. It is a member of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science . This compound is characterized by a pyrazole ring substituted with a chlorine atom and a cycloheptyl group, making it a unique and valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction of diazo compounds with alkynes, which forms the pyrazole ring . The reaction conditions often include the use of catalysts such as silver or copper to facilitate the cycloaddition process. Additionally, the substitution of the chlorine atom can be achieved through halogenation reactions using reagents like N-chlorosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and reduce production costs .
化学反応の分析
Types of Reactions
4-chloro-1-cycloheptyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, amine derivatives, and substituted pyrazoles, which can be further utilized in various applications .
科学的研究の応用
4-chloro-1-cycloheptyl-1H-pyrazol-3-amine has several scientific research applications, including:
作用機序
The mechanism of action of 4-chloro-1-cycloheptyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-chloro-1-cyclopentyl-1H-pyrazol-3-amine: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
4-chloro-1-heptyl-1H-pyrazol-3-amine: Similar structure but with a heptyl group instead of a cycloheptyl group.
Uniqueness
4-chloro-1-cycloheptyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group can influence the compound’s steric and electronic characteristics, making it a valuable compound for specific research and industrial applications .
特性
分子式 |
C10H16ClN3 |
|---|---|
分子量 |
213.71 g/mol |
IUPAC名 |
4-chloro-1-cycloheptylpyrazol-3-amine |
InChI |
InChI=1S/C10H16ClN3/c11-9-7-14(13-10(9)12)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,12,13) |
InChIキー |
RRULMXFDEGPUGJ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)N2C=C(C(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-[(pentylamino)methyl]phenol](/img/structure/B13251533.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid](/img/structure/B13251539.png)
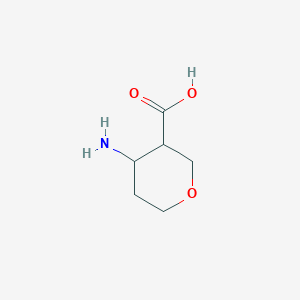
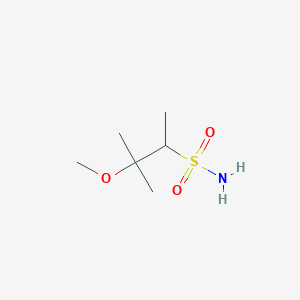
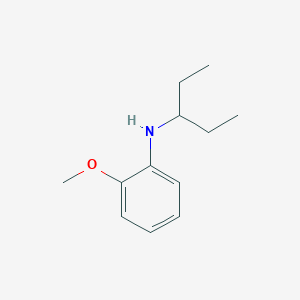
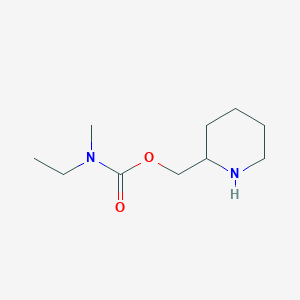
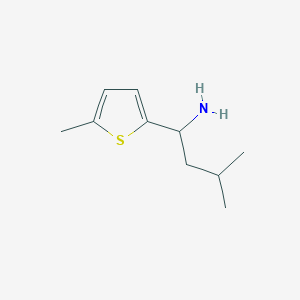

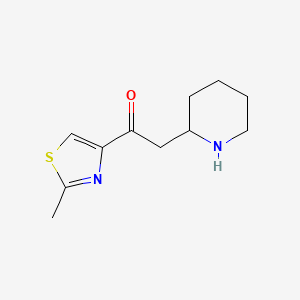
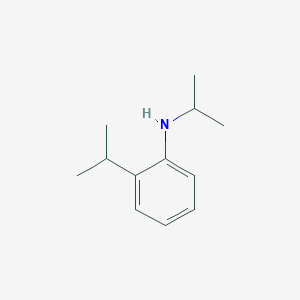
amine](/img/structure/B13251586.png)
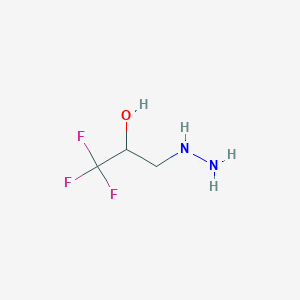
amine](/img/structure/B13251598.png)
